An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(4-chlorophenyl)-1,3-dimethylurea
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(4-chlorophenyl)-1,3-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-chlorophenyl)-1,3-dimethylurea, commonly known as Monuron, is a phenylurea herbicide that has been utilized for non-selective control of weeds and grasses.[1] Its mode of action involves the inhibition of photosynthesis.[1] A thorough understanding of its physicochemical properties and solubility is paramount for its effective and safe application, environmental fate assessment, and in the context of drug development, for the design of analogous compounds. This guide provides a comprehensive overview of the key physicochemical parameters of Monuron, detailing its solubility profile and the experimental methodologies for their determination.
Physicochemical Properties of 1-(4-chlorophenyl)-1,3-dimethylurea
A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its scientific investigation. These properties govern its behavior in various matrices and are critical for predicting its environmental distribution, biological activity, and potential for formulation development.
| Property | Value | Source(s) |
| IUPAC Name | 3-(4-chlorophenyl)-1,1-dimethylurea | [2] |
| Synonyms | Monuron, CMU, 1-(4-Chlorophenyl)-3,3-dimethylurea | [3][4] |
| CAS Number | 150-68-5 | [3] |
| Molecular Formula | C₉H₁₁ClN₂O | [5] |
| Molecular Weight | 198.65 g/mol | [5] |
| Melting Point | 173-175 °C | [3] |
| Boiling Point | Decomposes at 185-200 °C (365-392 °F) | [3] |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 25 °C | [3] |
| Predicted pKa | 14.22 ± 0.70 | [6] |
| LogP (Octanol-Water Partition Coefficient) | 1.94 at 20 °C | [3] |
Causality Behind the Properties:
The presence of the chlorophenyl group significantly influences the molecule's properties, contributing to its relatively low water solubility and its lipophilic character, as indicated by the LogP value. The urea moiety provides sites for hydrogen bonding, which plays a role in its solubility in polar organic solvents. The molecule's thermal instability, leading to decomposition at elevated temperatures, is a crucial consideration for its handling and analysis.
Solubility Profile
The solubility of 1-(4-chlorophenyl)-1,3-dimethylurea is a critical parameter influencing its bioavailability, environmental mobility, and formulation.
Water Solubility
Monuron exhibits low solubility in water.
| Temperature | Solubility | Source(s) |
| 25 °C | 230 mg/L | [7] |
The limited water solubility is a key factor in its persistence in soil and its potential for runoff into aquatic systems.
Solubility in Organic Solvents
Monuron displays a range of solubilities in various organic solvents, a reflection of the interplay between its polar urea group and nonpolar chlorophenyl ring.
| Solvent | Temperature | Solubility | Source(s) | |---|---|---| | Acetone | 27 °C | 52,000 ppm (5.2 g/100mL) |[7] | | Benzene | 27 °C | 2,900 ppm (0.29 g/100mL) |[7] | | Methanol | Not Specified | Moderately soluble |[7] | | Ethanol | Not Specified | Moderately soluble |[7] | | Hydrocarbon Solvents | Not Specified | Practically insoluble |[7] |
The higher solubility in polar aprotic solvents like acetone compared to nonpolar hydrocarbons such as benzene highlights the importance of the urea group's ability to engage in dipole-dipole interactions. Its moderate solubility in alcohols like methanol and ethanol is due to the potential for hydrogen bonding with the solvent.
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for measuring the key parameters of 1-(4-chlorophenyl)-1,3-dimethylurea.
Water Solubility Determination (OECD 105)
The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.
Column Elution Method (for solubilities below 10⁻² g/L):
This method is suitable for substances with low solubility.
Caption: Workflow for the Shake-Flask Method for LogP Determination.
High-Performance Liquid Chromatography (HPLC) Method (OECD 117):
This is a faster, indirect method for estimating LogP.
Caption: Workflow for the HPLC Method for LogP Determination.
Trustworthiness of Protocols: Both methods, when properly validated, provide reliable LogP values. The Shake-Flask method is considered the "gold standard" due to its direct measurement of partitioning. The HPLC method offers high throughput and is particularly useful for screening large numbers of compounds, with its accuracy being dependent on the quality of the calibration.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For Monuron, which has a urea functional group, the pKa would relate to the protonation of one of the nitrogen atoms.
Potentiometric Titration:
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Caption: Workflow for Potentiometric Titration for pKa Determination.
UV-Vis Spectrophotometry:
This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.
Caption: Workflow for UV-Vis Spectrophotometry for pKa Determination.
Expertise in Method Selection: The choice of method for pKa determination depends on the compound's properties. Potentiometric titration is a direct and robust method, while UV-Vis spectrophotometry is highly sensitive but requires a chromophore that changes with protonation state.
Conclusion
The physicochemical properties and solubility of 1-(4-chlorophenyl)-1,3-dimethylurea are fundamental to understanding its behavior and potential applications. This guide has provided a detailed overview of these key parameters, grounded in experimental data and established scientific protocols. For researchers and professionals in drug development and environmental science, this information serves as a critical foundation for further investigation, risk assessment, and the design of new chemical entities. The provided experimental workflows, based on authoritative guidelines, offer a self-validating system for the reliable determination of these essential properties.
References
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